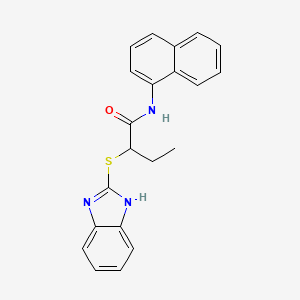
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1-NAPHTHYL)BUTANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1-NAPHTHYL)BUTANAMIDE is a synthetic organic compound that features a benzimidazole moiety linked to a naphthyl group via a butanamide chain. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1-NAPHTHYL)BUTANAMIDE typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Amide Bond Formation: The final step involves coupling the benzimidazole-thioether intermediate with a naphthyl-substituted butanoic acid derivative using standard amide bond formation techniques such as carbodiimide-mediated coupling.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science:
Biology
Enzyme Inhibition: The benzimidazole moiety is known for its ability to inhibit certain enzymes, making the compound a candidate for drug development.
Antimicrobial Activity: Potential use as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
作用机制
The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1-NAPHTHYL)BUTANAMIDE would depend on its specific biological target. Generally, the benzimidazole moiety can interact with enzyme active sites, inhibiting their function. The naphthyl group may enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
- 2-(1H-Benzimidazol-2-ylthio)-N-(1-naphthyl)acetamide
- 2-(1H-Benzimidazol-2-ylthio)-N-(2-naphthyl)butanamide
Uniqueness
- Structural Features : The specific arrangement of the benzimidazole, sulfanyl, and naphthyl groups in 2-(1H-1,3-BENZIMIDAZOL-2-YLSULFANYL)-N~1~-(1-NAPHTHYL)BUTANAMIDE may confer unique biological activity or chemical reactivity.
- Biological Activity : Differences in the length of the alkyl chain or the position of the naphthyl group can significantly impact the compound’s interaction with biological targets.
属性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-naphthalen-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-2-19(26-21-23-17-11-5-6-12-18(17)24-21)20(25)22-16-13-7-9-14-8-3-4-10-15(14)16/h3-13,19H,2H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMMKIFKHNZCRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
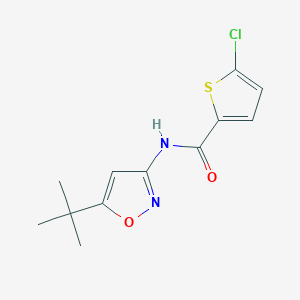
![10-(4-bromophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5096745.png)
![[3-Acetyloxy-5-[(4-fluorobenzoyl)amino]phenyl] acetate](/img/structure/B5096753.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B5096761.png)
![4-chloro-N-[1-[(1-hydroxy-2-methylpropan-2-yl)amino]-1-oxopropan-2-yl]benzamide](/img/structure/B5096767.png)
![2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-ethylphenyl)propanamide](/img/structure/B5096773.png)
![N-(3-chlorobenzyl)-N-methyl-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5096782.png)
![(OXOLAN-2-YL)METHYL 2,7,7-TRIMETHYL-5-OXO-4-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE](/img/structure/B5096795.png)
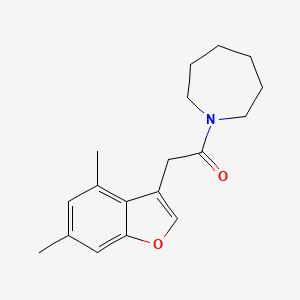
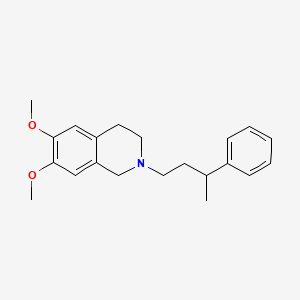
![11-(2,4-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5096814.png)
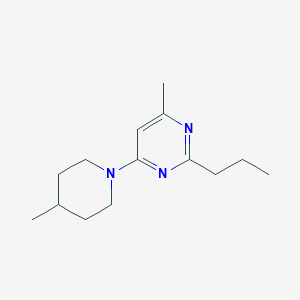
![Methyl 4-[3-[2-(3,4-dimethoxyphenyl)ethyl-(methylcarbamothioyl)amino]-2,5-dioxopyrrolidin-1-yl]benzoate](/img/structure/B5096832.png)
![N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-methylbenzamide](/img/structure/B5096836.png)
